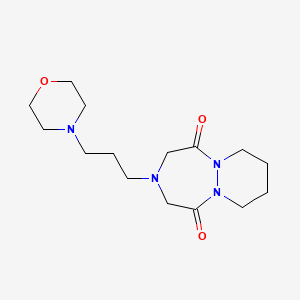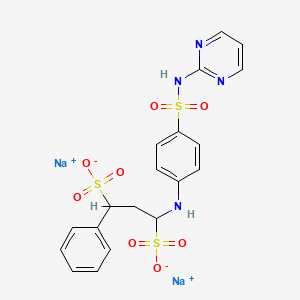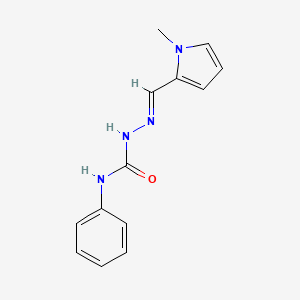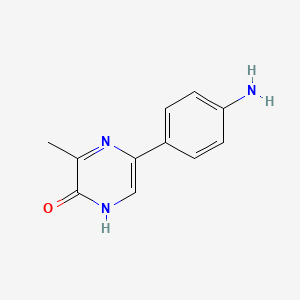![molecular formula C14H14N4 B12906382 N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine CAS No. 787591-88-2](/img/structure/B12906382.png)
N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in drug development . The structure of this compound includes an imidazole ring fused to a pyrazine ring, with a phenyl group and two methyl groups attached to the nitrogen atom .
Métodos De Preparación
The synthesis of N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives, followed by N-propargylation and subsequent cyclization using cesium carbonate in methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparación Con Compuestos Similares
N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine can be compared with other imidazo[1,2-a]pyrazine derivatives, such as:
N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: This compound has a similar structure but with different substituents, leading to variations in biological activity and chemical reactivity.
Imidazo[1,2-a]pyrazine-4(5H)-one derivatives: These compounds have a different functional group at the 4-position, which can significantly alter their chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Propiedades
Número CAS |
787591-88-2 |
|---|---|
Fórmula molecular |
C14H14N4 |
Peso molecular |
238.29 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine |
InChI |
InChI=1S/C14H14N4/c1-17(2)14-10-15-9-13-16-8-12(18(13)14)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Clave InChI |
CMTWGMYXHQJIEZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CN=CC2=NC=C(N12)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{4-[(Propan-2-yl)amino]-1,2,5-oxadiazol-3-yl}formamide](/img/structure/B12906309.png)
![2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole](/img/structure/B12906311.png)

![6-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole](/img/structure/B12906329.png)

![N-[Ethoxy(phenyl)phosphoryl]glycine](/img/structure/B12906338.png)


![3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12906353.png)
![[6,6'-Biquinoline]-4,4'-dicarboxylicacid, 2,2'-diphenyl-](/img/structure/B12906367.png)

